5-HMSiR-Hochest

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

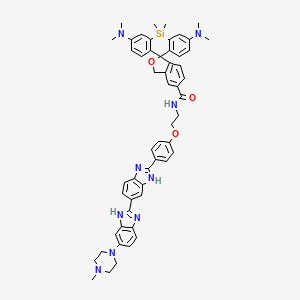

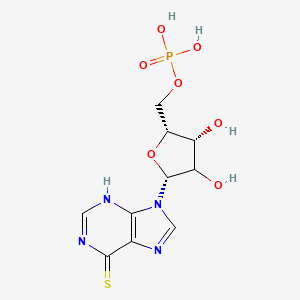

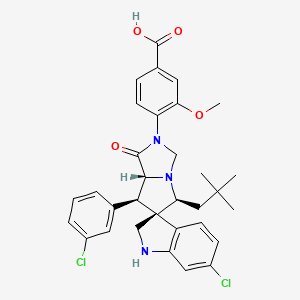

5-HMSiR-Hoechst is a fluorescent dye that is used as a DNA probe. It is composed of Hoechst 33258 and spontaneously blinking far-red hydroxymethyl silicon-rhodamine (HMSiR). This compound is known for its ability to stain living cells and is used in various scientific research applications, particularly in the field of live-cell imaging and nanoscopy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-HMSiR-Hoechst involves the conjugation of Hoechst 33258 with hydroxymethyl silicon-rhodamine (HMSiR). The reaction typically requires the use of organic solvents and specific reaction conditions to ensure the successful formation of the desired product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of 5-HMSiR-Hoechst involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the product. The compound is then purified and formulated for use in scientific research .

Análisis De Reacciones Químicas

Types of Reactions

5-HMSiR-Hoechst primarily undergoes binding reactions with DNA. The compound exhibits a significant increase in fluorescence upon binding to DNA, making it an effective probe for live-cell imaging. The binding reaction is highly specific and occurs under physiological conditions .

Common Reagents and Conditions

The binding of 5-HMSiR-Hoechst to DNA typically occurs in aqueous solutions under physiological pH and temperature. Common reagents used in these reactions include buffer solutions to maintain the appropriate pH and ionic strength .

Major Products Formed

The major product formed from the reaction of 5-HMSiR-Hoechst with DNA is a fluorescent DNA-probe complex. This complex exhibits enhanced fluorescence, which is utilized in various imaging techniques .

Aplicaciones Científicas De Investigación

5-HMSiR-Hoechst is widely used in scientific research due to its unique properties as a fluorescent DNA probe. Some of its key applications include:

Live-Cell Imaging: The compound is used to stain living cells, allowing researchers to visualize and study cellular structures and processes in real-time

Nanoscopy: 5-HMSiR-Hoechst is compatible with advanced imaging techniques such as single molecule localization microscopy and 3D stimulated emission depletion microscopy, enabling high-resolution imaging of chromatin nanostructures

DNA Labeling: The compound is used to label DNA in various biological samples, facilitating the study of DNA dynamics and interactions

Biomedical Research: 5-HMSiR-Hoechst is used in biomedical research to study cellular processes and disease mechanisms, particularly in the context of cancer and genetic disorders

Mecanismo De Acción

The mechanism of action of 5-HMSiR-Hoechst involves its binding to the minor groove of DNA. Upon binding, the compound undergoes a conformational change that results in a significant increase in fluorescence. This fluorescence enhancement allows for the visualization of DNA within living cells. The molecular targets of 5-HMSiR-Hoechst are the DNA molecules within the cell, and the pathways involved include the specific binding interactions between the compound and the DNA .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds to 5-HMSiR-Hoechst include:

Hoechst 33258: A widely used DNA stain that binds to the minor groove of DNA and exhibits blue fluorescence

Silicon-Rhodamine (SiR) Dyes: A class of fluorescent dyes that exhibit far-red fluorescence and are used in various imaging applications

Ethidium Bromide: A DNA intercalating agent that exhibits fluorescence upon binding to DNA

Uniqueness of 5-HMSiR-Hoechst

5-HMSiR-Hoechst is unique due to its combination of Hoechst 33258 and hydroxymethyl silicon-rhodamine, which allows for far-red fluorescence and compatibility with advanced imaging techniques. This makes it particularly useful for live-cell imaging and nanoscopy, where high-resolution and minimal phototoxicity are essential .

Propiedades

Fórmula molecular |

C54H57N9O3Si |

|---|---|

Peso molecular |

908.2 g/mol |

Nombre IUPAC |

3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[2-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]ethyl]spiro[3H-2-benzofuran-1,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C54H57N9O3Si/c1-60(2)38-12-18-43-49(31-38)67(6,7)50-32-39(61(3)4)13-19-44(50)54(43)42-17-10-36(28-37(42)33-66-54)53(64)55-22-27-65-41-15-8-34(9-16-41)51-56-45-20-11-35(29-47(45)58-51)52-57-46-21-14-40(30-48(46)59-52)63-25-23-62(5)24-26-63/h8-21,28-32H,22-27,33H2,1-7H3,(H,55,64)(H,56,58)(H,57,59) |

Clave InChI |

CZWOHSPWHVHDHL-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)N(C)C)[Si](C1=C9C=CC(=C1)N(C)C)(C)C)OC8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)

![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)

![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)